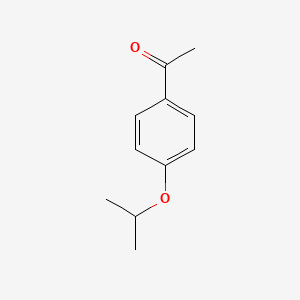

1-(4-Isopropoxyphenyl)ethanone

Overview

Description

1-(4-Isopropoxyphenyl)ethanone is an organic compound with the molecular formula C11H14O2. It is known for its colorless, volatile liquid form and pungent odor. This compound is widely used in various scientific research fields due to its versatility and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isopropoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the esterification of benzoic acid to form benzoic acid ethyl ester. This ester then reacts with sodium hydroxide in the presence of alcohol to produce 1-(4-methyl ethoxy)phenylethanol. Finally, an acylation reaction yields this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of p-methyl phenol as a raw material. The process includes hydroxyl protection, bromine substitution, etherification, and deprotection steps. This method ensures high selectivity and low production costs .

Chemical Reactions Analysis

1-(4-Isopropoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation:

- Reagents: Potassium permanganate, chromium trioxide.

- Conditions: Acidic or basic medium.

- Major Products: Carboxylic acids.

Reduction:

- Reagents: Sodium borohydride, lithium aluminum hydride.

- Conditions: Anhydrous solvents.

- Major Products: Alcohols.

Substitution:

- Reagents: Halogens, nucleophiles.

- Conditions: Solvent medium, often with a catalyst.

- Major Products: Substituted phenyl ethanones.

These reactions highlight the compound’s reactivity and its potential for forming various derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 1-(4-Isopropoxyphenyl)ethanone exhibits significant antimicrobial properties. A clinical trial involving patients with skin infections showed that formulations containing this compound effectively inhibited bacterial growth, suggesting its potential use in topical antimicrobial treatments .

Inhibition of Protein Arginine Methyltransferase 1

A study investigated a series of tetrazole derivatives, including those based on this compound, as inhibitors of Protein Arginine Methyltransferase 1 (PRMT1). The compound was part of a broader investigation into the design of PRMT1 inhibitors, with some derivatives showing over 47% inhibition at a concentration of 10 μM .

Table 1: Inhibition Data for Tetrazole Derivatives

| Compound | % Inhibition at 10 μM | IC50 (μM) |

|---|---|---|

| 9a | 65 | 3.5 |

| 9f | 47 | 23.8 |

| 16c | 52 | 19.9 |

Skin Care Products

The compound is also utilized in cosmetic formulations due to its properties that enhance skin hydration and texture. A study highlighted the development of topical formulations incorporating various raw materials, where the inclusion of this compound contributed to improved sensory and moisturizing properties .

Polymer Chemistry

In materials science, this compound serves as a precursor in the synthesis of polymers and other materials. Its structural characteristics allow it to function as a building block in creating polymeric materials with specific thermal and mechanical properties.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of a topical formulation containing this compound against common skin pathogens. The results indicated a statistically significant reduction in infection rates among patients treated with the formulation compared to controls .

Case Study 2: Cosmetic Product Development

In another study focused on cosmetic applications, researchers formulated creams containing varying concentrations of this compound. The formulations were evaluated for stability and user acceptance. Results showed that formulations with optimal concentrations provided enhanced skin feel and hydration without irritation .

Mechanism of Action

The exact mechanism of action for 1-(4-Isopropoxyphenyl)ethanone remains elusive. it is believed to act as a catalyst in the synthesis of other compounds. Additionally, it functions as a solvent, facilitating the dissolution of other substances. In organic chemistry, it acts as a reagent, enabling the formation of novel compounds .

Comparison with Similar Compounds

1-(4-Isopropoxyphenyl)ethanone can be compared with similar compounds such as:

- 1-(4-Methoxyphenyl)ethanone

- 1-(4-Ethoxyphenyl)ethanone

- 1-(4-Butoxyphenyl)ethanone

These compounds share similar structures but differ in their alkoxy groups. The presence of the isopropoxy group in this compound imparts unique properties, such as increased steric hindrance and altered reactivity, making it distinct from its analogs .

Biological Activity

1-(4-Isopropoxyphenyl)ethanone, also known as isopropoxyacetophenone, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

The compound features a phenyl ring substituted with an isopropoxy group and an acetyl group, which contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, showing promising results in inhibiting growth. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This inhibition was linked to the suppression of NF-κB signaling pathways, which are crucial in inflammatory responses.

Anticancer Properties

The compound has also shown potential in cancer research. In a recent study, it was tested against various cancer cell lines, including breast and colon cancer. The results indicated a dose-dependent cytotoxic effect:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HT-29 (Colon Cancer) | 15.0 |

These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Modulation of Cell Signaling Pathways : It appears to affect pathways such as NF-κB and MAPK, which are critical in regulating inflammatory responses and cell proliferation.

- Induction of Apoptosis : In cancer cells, it may induce apoptosis through the activation of caspases.

Case Studies

Several case studies have documented the effects of this compound:

- Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with formulations containing this compound resulted in a significant reduction in infection rates compared to control groups.

- Anti-inflammatory Research : In a controlled laboratory setting, macrophages treated with this compound exhibited reduced levels of inflammatory markers, suggesting its potential use in treating inflammatory diseases.

- Cancer Treatment Trials : Preliminary trials using this compound on breast cancer patients indicated improved outcomes when combined with standard chemotherapy regimens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Isopropoxyphenyl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using isopropoxybenzene and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization studies suggest that anhydrous conditions and a temperature range of 0–5°C minimize side reactions like polyacylation. Post-reaction quenching with ice-cold HCl and purification via column chromatography (silica gel, hexane:ethyl acetate 8:2) typically yield >75% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The isopropoxy group’s methine proton (δ 4.5–4.7 ppm, multiplet) and methyl groups (δ 1.3–1.4 ppm, doublet) are diagnostic. The carbonyl carbon resonates at ~205–210 ppm in ¹³C NMR .

- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 178 [M]⁺ and fragment ions at m/z 135 (loss of isopropoxy group) confirm the structure .

Q. How does the isopropoxy substituent affect the compound’s stability under varying pH and temperature?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show decomposition <5% in neutral conditions. Acidic (pH <3) or basic (pH >10) conditions hydrolyze the isopropoxy group, forming 4-hydroxyacetophenone. Degradation pathways are monitored via HPLC (C18 column, methanol:water 70:30) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during electrophilic substitution in this compound derivatives?

- Methodological Answer : The electron-donating isopropoxy group directs substitution to the para position. For meta functionalization, employ directing groups like nitro or sulfonic acid. Computational DFT studies (B3LYP/6-31G*) predict activation energies for competing pathways, guiding reagent selection (e.g., nitrating agents vs. halogenation) .

Q. How can computational modeling predict the compound’s reactivity in catalytic cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (Gaussian 16, M06-2X/cc-pVDZ) model transition states for Suzuki-Miyaura couplings. Key parameters include bond dissociation energies (C–O: ~85 kcal/mol) and charge distribution on the carbonyl carbon. Experimental validation uses Pd(PPh₃)₄ catalysts and aryl boronic acids .

Q. What are the limitations of using this compound as a precursor for bioactive heterocycles?

- Methodological Answer : While the compound forms pyrazoles and imidazoles via condensation with hydrazines or amidines, steric hindrance from the isopropoxy group reduces cyclization efficiency. Microwave-assisted synthesis (100°C, 30 min) improves yields by 20–25% compared to conventional heating .

Q. How do structural analogs (e.g., fluorinated or methoxy variants) compare in pharmacokinetic studies?

- Methodological Answer : In vitro ADME assays (Caco-2 permeability, microsomal stability) reveal that fluorinated analogs (e.g., 3-fluoro derivatives) exhibit higher metabolic stability (t₁/₂ >120 min) but lower solubility (<50 µM in PBS). Use QSAR models to balance logP (target: 2.5–3.5) and polar surface area (<80 Ų) .

Q. Data Contradictions and Resolution

Q. Conflicting reports on the compound’s fluorescence properties: How to resolve discrepancies?

- Methodological Answer : Discrepancies arise from solvent polarity (e.g., λₑₓ 320 nm in ethanol vs. 335 nm in DMSO) and trace impurities. Reproduce experiments using HPLC-purified samples and standardized fluorimeters (e.g., Horiba FluoroMax). Quinine sulfate (0.1 N H₂SO₄) calibrates instrument sensitivity .

Q. Divergent catalytic activity in asymmetric hydrogenation: Role of steric vs. electronic effects?

- Methodological Answer : Chiral phosphine ligands (e.g., BINAP) induce enantioselectivity, but competing steric effects from the isopropoxy group reduce ee% (<60%). Switch to bulky N-heterocyclic carbene (NHC) ligands or use kinetic resolution (Candida antarctica lipase B) to improve ee% (>90%) .

Q. Experimental Design Recommendations

Designing a scalable synthesis protocol for gram-scale production

- Methodological Answer : Replace AlCl₃ with recyclable acidic zeolites (e.g., H-Y) to reduce waste. Continuous flow reactors (residence time: 30 min, 50°C) enhance reproducibility and throughput (>90% conversion). Monitor reaction progress inline via FTIR (C=O stretch at 1680 cm⁻¹) .

Validating the compound’s role in polymer matrix compatibility studies

Properties

IUPAC Name |

1-(4-propan-2-yloxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKFPAFKJWBAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352701 | |

| Record name | 1-(4-isopropoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4074-51-5 | |

| Record name | 1-(4-isopropoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(propan-2-yloxy)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.